An In-depth Technical Guide to 2,6-Difluoro-3-methylbenzoyl chloride (CAS: 261763-39-7)
An In-depth Technical Guide to 2,6-Difluoro-3-methylbenzoyl chloride (CAS: 261763-39-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,6-Difluoro-3-methylbenzoyl chloride, a key building block in modern synthetic chemistry. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly in the realm of pharmaceutical and agrochemical development.
Physicochemical Properties
2,6-Difluoro-3-methylbenzoyl chloride is a halogenated aromatic acyl chloride. Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 261763-39-7 | [1][2] |
| Molecular Formula | C₈H₅ClF₂O | [1][2] |
| Molecular Weight | 190.58 g/mol | [2] |
| Appearance | Colorless to light yellow/orange clear liquid | - |
| Density | 1.3114 g/mL at 25 °C | [1][2] |
| Boiling Point | 203.1 ± 35.0 °C (Predicted) | [1] |
| Flash Point | 76.7 °C | [2] |
| Refractive Index | n20/D 1.4990 (lit.) | [1] |
| Solubility | Reacts with water. Soluble in many organic solvents. | - |
Synthesis and Purification
The synthesis of 2,6-Difluoro-3-methylbenzoyl chloride is typically achieved in a two-step process, starting from 2,4-difluorotoluene. The first step involves the synthesis of the corresponding carboxylic acid, which is then converted to the acyl chloride.
Experimental Protocol: Synthesis of 2,6-Difluoro-3-methylbenzoic acid
This procedure outlines the synthesis of the carboxylic acid precursor.
Materials:
-
2,4-Difluorotoluene
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (15% solution in hexane)
-
Dry Ice (solid carbon dioxide)
-
Diethyl ether
-
2N Sodium Hydroxide (NaOH) solution
-
Toluene
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform
Procedure:
-
Charge a flask equipped with a stirrer, dropping funnel, carbon dioxide condenser, and gas inlet tube with 100 g (0.78 mole) of 2,4-difluorotoluene and 500 mL of dry tetrahydrofuran.
-
Flush the system with dry nitrogen and cool the flask to an internal temperature of -50°C using a dry ice-acetone bath.
-
Add a 585 mL solution of 15% n-butyllithium in hexane (0.935 mole) dropwise.
-
Maintain the resulting dark red-purple solution at -50°C for approximately one hour.
-
Pour the reaction mixture onto a slurry of about 1000 g of powdered dry ice and approximately 100 mL of diethyl ether.
-
Allow the mixture to stand for about 20 hours at room temperature.
-
Treat the residue with 250 mL of 2N sodium hydroxide.
-
Wash the caustic layer with toluene and then acidify it with concentrated HCl.
-
Collect the white precipitate that forms and recrystallize it from hot chloroform to yield 2,6-difluoro-3-methylbenzoic acid. The melting point of the purified product is 139°-140°C.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of the carboxylic acid precursor.
Experimental Protocol: Conversion to 2,6-Difluoro-3-methylbenzoyl chloride
This section details the conversion of the carboxylic acid to the final acyl chloride product.
Materials:
-
2,6-Difluoro-3-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, suspend 2,6-Difluoro-3-methylbenzoic acid in an excess of thionyl chloride.
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain it at this temperature until the reaction is complete (typically monitored by the cessation of HCl gas evolution).
-
After the reaction is complete, remove the excess thionyl chloride by distillation, preferably under reduced pressure.
-
The crude 2,6-Difluoro-3-methylbenzoyl chloride can then be purified by fractional distillation under reduced pressure to obtain the final product.
Diagram of the Chlorination Reaction:
Caption: General scheme for the synthesis of the target acyl chloride.
Spectroscopic Data
| Spectroscopy | Expected/Predicted Data |
| ¹H NMR | Aromatic protons (2H) expected in the range of 7.0-8.0 ppm, showing coupling to fluorine. A singlet for the methyl protons (3H) is expected around 2.3-2.5 ppm. |
| ¹³C NMR | Carbonyl carbon signal expected around 165-170 ppm. Aromatic carbons will appear in the 110-160 ppm region, with carbons directly bonded to fluorine showing characteristic splitting. The methyl carbon signal is expected around 15-20 ppm. |
| ¹⁹F NMR | Two distinct signals for the two fluorine atoms are expected in the typical range for aryl fluorides. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 190, with a characteristic M+2 peak due to the chlorine isotope. Fragmentation would likely involve the loss of Cl (m/z 155) and COCl (m/z 127). |
| FTIR | A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1750-1800 cm⁻¹. |
Reactivity and Applications
Reactivity Profile
As an acyl chloride, 2,6-Difluoro-3-methylbenzoyl chloride is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to nucleophilic acyl substitution reactions. The presence of two electron-withdrawing fluorine atoms on the aromatic ring further enhances the electrophilicity of the carbonyl carbon.
General Reactivity:
-
Hydrolysis: Reacts readily with water to form the corresponding carboxylic acid, 2,6-Difluoro-3-methylbenzoic acid, and hydrochloric acid.
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with ammonia and primary or secondary amines to form amides. This is a particularly important reaction in the synthesis of bioactive molecules.
-
Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.
Diagram of Nucleophilic Acyl Substitution:
